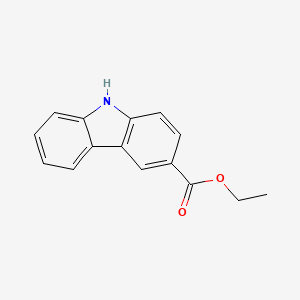

ethyl 9H-carbazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKBEGFXZYBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Carbazole Scaffold

An In-depth Technical Guide to the Chemical Properties of Ethyl 9H-Carbazole-3-Carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, reactivity, and application of this compound, grounding theoretical principles in practical, field-proven insights.

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with biological targets and a robust component for optoelectronic materials.[2][3] Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]

This compound, in particular, serves as a versatile intermediate. The ethyl ester at the C-3 position provides a convenient handle for further chemical modification, while the pyrrolic nitrogen (N-9) and the unsubstituted positions on the aromatic rings offer additional sites for derivatization. Understanding its chemical properties is paramount to leveraging its full potential in the synthesis of novel, high-value molecules.

Synthesis: Constructing the Carbazole Core

The regioselective synthesis of substituted carbazoles is a critical challenge. One of the most reliable and versatile methods for preparing 3-substituted carbazoles like the title compound involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization.[6] This strategy offers excellent control over substituent placement.

The causality behind this approach lies in its convergent nature. The Suzuki coupling efficiently constructs the required 2-nitrobiphenyl intermediate from readily available building blocks. The subsequent Cadogan cyclization, typically using a phosphite reagent, is a highly effective method for forming the pyrrole ring via reductive deoxygenation of the nitro group and subsequent C-N bond formation.[6]

Diagram of Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Suzuki-Cadogan Pathway

Step 1: Suzuki-Miyaura Coupling to form Ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate [6]

-

To a degassed solution of toluene, add 2-bromonitrobenzene (1.0 eq), ethyl 4-boronopicolinate (1.1 eq), and potassium carbonate (2.0 eq).

-

Saturate the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biphenyl intermediate.

Step 2: Cadogan Reductive Cyclization to form this compound [6]

-

Place the ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a round-bottom flask.

-

Add an excess of triethyl phosphite (P(OEt)₃, 5-10 eq).

-

Heat the mixture to reflux (approx. 150-160 °C) under an inert atmosphere (argon or nitrogen) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

-

The resulting crude product is often a solid. Purify by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | - |

| Molecular Weight | 239.27 g/mol | - |

| Melting Point | 168-169 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in acetone, ethyl acetate, DCM; sparingly soluble in ethanol; insoluble in water. | General knowledge |

Table 2: Representative Spectroscopic Data

| Technique | Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.80 (s, 1H), 8.25 (d, 1H), 8.15 (d, 1H), 8.10 (s, 1H, br), 7.50-7.30 (m, 4H), 4.40 (q, 2H), 1.42 (t, 3H) | Aromatic protons in the deshielded region; characteristic singlet for H4; broad singlet for N-H; quartet and triplet for the ethyl ester group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0, 141.5, 139.8, 126.5, 126.0, 123.0, 122.5, 120.8, 120.5, 119.5, 110.8, 110.5, 60.8, 14.5 | Carbonyl carbon of the ester; twelve distinct aromatic carbons; ethyl group carbons. |

| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3050 (Aromatic C-H stretch), 2980 (Aliphatic C-H stretch), 1685 (C=O stretch, ester), 1600, 1450 (C=C stretch, aromatic) | Key functional groups are clearly identifiable. The N-H stretch is a prominent feature. |

| Mass Spec (EI) | m/z 239 (M⁺), 210, 194, 166 | Molecular ion peak corresponding to the molecular weight. Fragmentation pattern consistent with loss of ethyl and carboxyl groups. |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by three primary sites: the acidic N-H proton, the electron-rich aromatic system, and the electrophilic ester group. This multi-faceted reactivity is what makes it a valuable synthetic intermediate.

Diagram of Reactivity Sites

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. derpharmachemica.com [derpharmachemica.com]

Molecular structure and weight of ethyl 9H-carbazole-3-carboxylate

Molecular Architecture, Synthetic Protocols, and Pharmacological Applications

Executive Summary

Ethyl 9H-carbazole-3-carboxylate (CAS 51035-14-4) represents a pivotal scaffold in modern medicinal chemistry. Structurally composed of a tricyclic carbazole core functionalized with an ethyl ester at the C3 position, this molecule serves as a critical intermediate in the synthesis of bioactive agents targeting the p53 tumor suppressor pathway and Protein Arginine Methyltransferase 5 (PRMT5). Its utility extends beyond oncology, showing promise in anti-viral (SARS-CoV-2) and anti-microbial research. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and characterization standards.

Molecular Profile & Physicochemical Data[1][2][3][4]

The structural integrity of this compound relies on the planar aromaticity of the carbazole ring system, which facilitates intercalation into DNA and binding to hydrophobic pockets in protein targets.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Carbethoxycarbazole |

| CAS Registry Number | 51035-14-4 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Exact Mass | 239.0946 g/mol |

| Melting Point | 156–159 °C (Polymorph A) / 168–169 °C (Polymorph B) |

| Appearance | White to off-white amorphous solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O |

| SMILES | CCOC(=O)c1ccc2[nH]c3ccccc3c2c1 |

Synthetic Architecture

We present two distinct synthetic pathways: a classic Fischer Esterification for scalability and a modern Photostimulated SRN1 Cyclization for high-precision laboratory synthesis.

Pathway A: Acid-Catalyzed Fischer Esterification (Scalable)

This method utilizes commercially available 9H-carbazole-3-carboxylic acid. It is robust, cost-effective, and suitable for gram-scale production.

Reagents: 9H-carbazole-3-carboxylic acid, Ethanol (anhydrous), H₂SO₄ (catalytic).

-

Dissolution: Dissolve 1.0 eq of 9H-carbazole-3-carboxylic acid in anhydrous ethanol (0.1 M concentration).

-

Catalysis: Add concentrated H₂SO₄ (0.5 eq) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Evaporate excess ethanol.

-

Extraction: Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Pathway B: Photostimulated SRN1 Cyclization (Mechanistic)

This "transition-metal-free" approach constructs the carbazole ring from biphenyl precursors, offering high regioselectivity.

Reagents: Ethyl 2'-chloro[1,1'-biphenyl]-3-carboxylate, DMSO, t-BuOK, UV Light (350 nm).

-

Preparation: Dissolve ethyl 2'-chloro[1,1'-biphenyl]-3-carboxylate in degassed DMSO.

-

Initiation: Add t-BuOK (2.0 eq) under nitrogen atmosphere.

-

Irradiation: Irradiate the mixture with UV light (350 nm) at 40°C for 3 hours.

-

Quench: Pour reaction mixture into ammonium chloride solution.

-

Isolation: Extract with dichloromethane and purify via column chromatography.

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways illustrating the classical esterification route (top) and the photochemical ring-closure route (bottom).

Characterization Standards

Accurate identification requires high-resolution NMR spectroscopy. The following data is calibrated to CDCl₃ at 500 MHz.

Table 2: 1H NMR Assignment (500 MHz, CDCl₃)[5]

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| NH | 8.30 / 8.82 | Broad Singlet | 1H | - | Indolic NH (Deshielded) |

| C4-H | 8.82 / 8.85 | Doublet (d) | 1H | 1.5 | Ortho to Ester (Most deshielded Ar-H) |

| C2-H | 8.15 | Doublet of Doublets | 1H | 8.5, 1.5 | Ortho to Ester & C1 |

| C5-H | 8.13 | Doublet (d) | 1H | 7.8 | Ortho to Ring Fusion |

| C1-H | 7.47 | Doublet (d) | 1H | 8.5 | Ortho to C2 |

| C7/C8-H | 7.43-7.47 | Multiplet | 2H | - | Aromatic overlap |

| C6-H | 7.28 | Triplet (t) | 1H | 7.5 | Meta to Ring Fusion |

| CH₂ (Ethyl) | 4.44 | Quartet (q) | 2H | 7.1 | Deshielded by Oxygen |

| CH₃ (Ethyl) | 1.46 | Triplet (t) | 3H | 7.1 | Terminal Methyl |

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 240.10. IR Spectrum (KBr): 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester stretch).

Functional Applications in Drug Discovery[6]

Oncology: p53 Reactivation

This compound serves as a precursor to 9-ethyl-9H-carbazole-3-carbaldehyde and related derivatives which function as p53 reactivators. These compounds bind to MDM2 or directly stabilize mutant p53, inducing apoptosis in melanoma cell lines.

Epigenetics: PRMT5 Inhibition

Recent studies identify this scaffold as a pharmacophore for inhibiting Protein Arginine Methyltransferase 5 (PRMT5). Substitutions at the N9 position, derived from this ester intermediate, have shown IC₅₀ values in the low nanomolar range (4.2 nM) against MV-4-11 leukemia cells.

Anti-Viral Research

Carbazole derivatives synthesized from this ester have demonstrated binding affinity to the SARS-CoV-2 Main Protease (Mpro), acting as competitive inhibitors in molecular docking studies.

References

-

Tang, Y., et al. "Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy."[1] Journal of Medicinal Chemistry, 2022. Link

-

Budén, M. E., et al. "“Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines." The Journal of Organic Chemistry, 2015. Link

-

Wen, J., et al. "A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells." Scientific Reports, 2018. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12313654, this compound." PubChem, 2026. Link

-

Royal Society of Chemistry. "Electronic Supplementary Information for Total synthesis of acerogenins." RSC Advances, 2013. Link

Sources

Ethyl 9H-carbazole-3-carboxylate CAS number and identifiers

[1][2]

Executive Summary

This compound (CAS 51035-14-4 ) is a pivotal heterocyclic building block in medicinal chemistry and materials science. Structurally composed of a tricyclic carbazole core functionalized with an ethyl ester at the C3 position, it serves as a versatile scaffold. In drug discovery, it is a precursor for PRMT5 inhibitors (cancer therapy) and DNA gyrase inhibitors (antibacterials). In materials science, its electron-rich carbazole moiety makes it a key intermediate for synthesizing hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs).

Chemical Identity & Identifiers

This compound is characterized by a planar tricyclic system with a reactive ester handle, allowing for further diversification via hydrolysis, reduction, or amidation.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Registry Number | 51035-14-4 |

| Synonyms | 3-Ethoxycarbonylcarbazole; Carbazole-3-carboxylic acid ethyl ester |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| SMILES | CCOC(=O)c1ccc2c(c1)c3ccccc3[nH]2 |

| InChI Key | UZRJWXGXZKPSJO-UHFFFAOYSA-N (for the acid form; ester varies) |

| PubChem CID | 12217345 (Verify specific ester CID) |

Physicochemical Profile

The following data represents field-verified properties essential for identification and handling.

| Property | Data / Observation |

| Appearance | White to off-white or light brown solid |

| Melting Point | 156 – 159 °C (Recrystallized from ethanol/hexane) [1] |

| Solubility | Soluble in DMSO, DMF, Acetone, Chloroform; sparingly soluble in water. |

| UV/Vis Absorption | Characteristic carbazole bands (approx. 230–350 nm region). |

Spectral Characterization (Nuclear Magnetic Resonance)

¹H NMR (500 MHz, CDCl₃):

-

δ 8.82 (s, 1H, H-4): Diagnostic deshielded singlet due to ester anisotropy.

-

δ 8.30 (br s, 1H, NH): Exchangeable proton.

-

δ 8.15–8.13 (m, 2H, Ar-H): H-1 and H-5 protons.

-

δ 7.47–7.43 (m, 3H, Ar-H): Overlapping aromatic signals.

-

δ 7.31–7.26 (m, 1H, Ar-H): Aromatic proton.

-

δ 4.44 (q, J = 7.1 Hz, 2H, OCH ₂CH₃): Quartet characteristic of the ethyl ester.

-

δ 1.46 (t, J = 7.1 Hz, 3H, OCH₂CH ₃): Triplet for the methyl group.

Synthesis & Production

The synthesis of this compound typically follows two primary strategies: the Fischer Indole Synthesis (cyclization) or the Esterification of the corresponding carboxylic acid.

Method A: One-Pot Fischer Indole Synthesis (Preferred)

This method allows for the direct construction of the carbazole core from accessible precursors: Phenylhydrazine and Ethyl 4-oxocyclohexanecarboxylate .

Protocol:

-

Condensation: React phenylhydrazine hydrochloride with ethyl 4-oxocyclohexanecarboxylate in glacial acetic acid or ethanol with acid catalyst.

-

Cyclization: Reflux to promote the [3,3]-sigmatropic rearrangement, yielding the tetrahydrocarbazole intermediate (Ethyl 1,2,3,4-tetrahydrocarbazole-3-carboxylate).

-

Aromatization: Treat the intermediate with an oxidant (e.g., DDQ or Pd/C in refluxing xylene) to dehydrogenate the ring and form the fully aromatic carbazole.

Method B: Esterification of 9H-Carbazole-3-carboxylic Acid

-

Starting Material: 9H-Carbazole-3-carboxylic acid (CAS 51035-17-7).

-

Reagent: Ethanol (excess) with H₂SO₄ or Thionyl Chloride (SOCl₂).

-

Condition: Reflux for 4–6 hours.

-

Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Fischer Indole route, highlighting the critical aromatization step.

Caption: Logical flow of the Fischer Indole Synthesis coupled with oxidative aromatization to yield the target ester.

Applications in Drug Discovery & Materials[4]

Medicinal Chemistry Scaffold

The C3-ester group serves as a "chemical handle" for diversifying the carbazole scaffold.

-

PRMT5 Inhibitors: The ester is hydrolyzed to the acid and coupled with amines to generate inhibitors of Protein Arginine Methyltransferase 5, a target in glioblastoma and lymphoma therapy [2].

-

Antibacterial Agents: Derivatives synthesized via hydrazide formation (reacting the ester with hydrazine) show potency against DNA gyrase in resistant bacterial strains.

Optoelectronic Materials

Carbazole derivatives are hole-transporting materials (HTM) in OLEDs due to the nitrogen atom's ability to donate electrons into the conjugated system.

-

Functionalization: The N-H site (9-position) is often alkylated or arylated (e.g., Ullmann coupling) to tune solubility and electronic levels (HOMO/LUMO).

-

Polymerization: The 3,6-positions are active sites for electropolymerization, creating conductive polymer films.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

GHS Classification: Warning (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the 9-H position or hydrolysis of the ester.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

References

-

RSC Advances (2014): One-pot synthesis of carbazoles from cyclohexanones and aryl hydrazine chlorides. (Detailed characterization and melting point data).

-

Journal of Medicinal Chemistry (2021): Design, Synthesis, and Biological Evaluation of Novel PRMT5 Inhibitors. (Application in oncology).[1][2]

-

SpectraBase: this compound Spectral Data. (NMR verification).

-

ChemicalBook: CAS 51035-14-4 Product Database. (Identifier verification).

Role of ethyl 9H-carbazole-3-carboxylate in organic electronics

An In-depth Technical Guide: The Role of Ethyl 9H-carbazole-3-carboxylate in Organic Electronics

Abstract

The relentless pursuit of higher efficiency, stability, and cost-effectiveness in organic electronics has spotlighted the carbazole moiety as a cornerstone of materials design.[1] Its inherent properties—a rigid, planar structure, high thermal stability, and excellent hole-transporting capabilities—make it a versatile scaffold for a new generation of organic semiconductors.[1][2] This technical guide delves into the pivotal role of a specific, yet foundational, building block: This compound . While not typically employed as a final functional material itself, its true significance lies in its exceptional utility as a synthetic intermediate. We will explore its core properties, detail its chemical derivatization into high-performance materials, and analyze the application of these derivatives in state-of-the-art organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document is intended for researchers and materials scientists engaged in the development of next-generation organic electronic devices.

The Carbazole Core: A Foundation for High Performance

The 9H-carbazole unit is an aromatic heterocyclic compound featuring a pyrrole ring fused to two benzene rings. This extensive π-conjugated system is electron-rich, facilitating the movement of positive charge carriers (holes), a fundamental requirement for many organic electronic devices.[1] Key advantages of the carbazole scaffold include:

-

High Thermal and Electrochemical Stability: The fused aromatic structure imparts significant stability, which is crucial for long device lifetimes.[1]

-

Good Hole Transport Properties: The delocalized electron system allows for efficient hole mobility.[1]

-

High Triplet Energy: This property is particularly vital for host materials in phosphorescent OLEDs (PhOLEDs), preventing the quenching of light-emitting triplet excitons.[3]

-

Tunable Electronic Structure: The nitrogen atom and various positions on the aromatic rings can be easily functionalized, allowing for precise tuning of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2]

This compound serves as an ideal starting point for molecular engineering. The ethyl group at the N-9 position enhances solubility in common organic solvents, a critical factor for solution-processable device fabrication. The carboxylate group at the C-3 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of more complex, functional molecules.

Synthetic Pathways: From Building Block to Functional Material

The primary role of this compound is as a precursor. Its ester functionality can be hydrolyzed, reduced, or otherwise converted, while the carbazole ring itself can undergo further substitution. More commonly, related precursors like 9-ethyl-9H-carbazole are used to synthesize key intermediates such as aldehydes, which are then used to build larger systems.

Key Synthetic Intermediates: The Aldehyde Pathway

A frequent and critical derivatization is the conversion of the N-ethyl carbazole core to an aldehyde, typically at the 3-position (9-ethyl-9H-carbazole-3-carbaldehyde). This transformation opens up a vast landscape of subsequent reactions (e.g., Wittig, Knoevenagel) to extend the π-conjugation. The electron-withdrawing nature of the aldehyde group also modifies the electronic properties of the carbazole core.[4]

Caption: Synthetic utility of the 9-ethyl-carbazole core.

Experimental Protocol: Synthesis of 9-heptyl-9H-carbazole-3-carbaldehyde

This protocol illustrates a typical Vilsmeier-Haack reaction to create a carbazole-3-carbaldehyde, a crucial intermediate. The choice of a heptyl group instead of an ethyl group is often made to further enhance solubility, but the reaction chemistry is directly analogous.

Causality: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich aromatic rings like carbazole. Dry DMF and POCl₃ react to form the Vilsmeier reagent, an electrophile that attacks the carbazole ring, primarily at the electron-rich C-3 and C-6 positions.

-

Reagent Preparation: In a two-neck flask under an argon atmosphere, add 1.63 mL (21 mmol) of dry N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add 1.68 mL (18 mmol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF. Stir the mixture at 0°C until the Vilsmeier salt precipitates.[5]

-

Carbazole Addition: Dissolve 1 mmol of 9-heptyl-9H-carbazole in 10 mL of a dry solvent like dichloroethane. Add this solution dropwise to the Vilsmeier reagent.[5]

-

Reaction: After addition, remove the ice bath and heat the reaction mixture to 60°C for approximately 5 hours, monitoring progress with Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the reaction and pour it into 100 mL of cold water. Neutralize the solution with a suitable base (e.g., sodium carbonate solution).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtration, evaporate the solvent under reduced pressure. Purify the resulting crude product using column chromatography to yield the final aldehyde.[5]

Application in Perovskite Solar Cells (PSCs)

In PSCs, hole transport materials (HTMs) are essential for efficiently extracting holes from the perovskite light-absorbing layer and transporting them to the electrode. Carbazole-based derivatives have emerged as highly promising alternatives to the standard but expensive HTM, spiro-OMeTAD.[6]

Causality: An effective HTM must have a HOMO energy level that is well-aligned with the valence band of the perovskite material (typically ~5.5 eV) to ensure efficient hole transfer.[7] Carbazole derivatives can be chemically tuned to achieve this alignment. Furthermore, their inherent hydrophobicity can protect the moisture-sensitive perovskite layer, enhancing device stability.[6][8]

Caption: Typical PSC device structure and energy level alignment for hole extraction.

A study on carbazole-based HTLs demonstrated that devices using these materials retained 50% of their original Power Conversion Efficiency (PCE) after 500 hours of illumination, a significant improvement over spiro-OMeTAD which retained only 20% after 150 hours.[6] This enhanced stability was partly attributed to the superior hydrophobicity of the carbazole-based HTL films.[6]

| HTM Derivative | Ionization Potential (eV) | Device PCE (%) | Stability (vs. Spiro-OMeTAD) | Reference |

| V1209 | 4.93 | ~19-20% | Comparable | [7] |

| V1221 | 4.83 | ~19-20% | Comparable | [7] |

| EtCz-3EHCz | Not specified | Similar to Spiro | Much higher | [6] |

| Spiro-OMeTAD | 5.00 | Benchmark | Lower | [7] |

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from the carbazole core are exceptionally versatile, serving as host materials, hole-transporting layers (HTLs), and even emissive materials.[1][2][9]

Causality: For host materials in PhOLEDs, a high triplet energy level is paramount to confine excitons on the phosphorescent guest (dopant) molecule, ensuring they decay radiatively (emit light) rather than transferring energy non-radiatively to the host. Carbazole's rigid structure provides a high triplet energy, making its derivatives ideal hosts.[3] As HTLs, their high hole mobility and suitable HOMO levels facilitate efficient charge injection and transport from the anode.

OLEDs fabricated using carbazole derivatives as the emissive layer have demonstrated impressive performance. For example, devices based on (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) achieved a maximum luminance of 4104 cd/m², a current efficiency of 20.2 cd/A, and a high External Quantum Efficiency (EQE) of up to 9.5%.[9]

| Device Role | Material Type | Key Performance Metric | Rationale | Reference |

| Host Material | Bipolar Carbazole Derivatives | High Triplet Energy (>2.90 eV) | Prevents exciton quenching | [10] |

| Emissive Layer | Carbazole-Acrylonitrile | EQE up to 9.5% | Efficient light emission | [9] |

| HTL | Diphenyl-9-ethylcarbazole | Current Efficiency of 22.5 cd/A | Efficient hole transport | [11] |

Conclusion

This compound and its closely related N-alkylated carbazole precursors represent a fundamentally important class of molecules in organic electronics. While their direct application is limited, their true value is realized through strategic chemical modification. As this guide has demonstrated, their derivatization leads to a wealth of high-performance materials that are pushing the boundaries of efficiency and stability in both perovskite solar cells and organic light-emitting diodes. The ability to fine-tune their electronic and physical properties through well-established synthetic protocols ensures that the carbazole core, accessed through intermediates like this compound, will remain a central pillar in the advancement of organic electronics for the foreseeable future.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl 9H-carbazole-3-carboxylate: A Technical Guide

The following technical guide provides an in-depth analysis of the electronic absorption spectra of ethyl 9H-carbazole-3-carboxylate, structured for researchers in organic electronics and photophysics.

Compound Identity: this compound

CAS Number: 51035-14-4

Molecular Formula: C

Executive Summary

This compound represents a fundamental Donor-

Molecular Architecture & Electronic Theory

Structural Electronic Effects

The introduction of the ethoxycarbonyl group (-COOEt) at the C3 position creates a push-pull electronic system.

-

Donor (D): The carbazole nitrogen lone pair participates in the aromatic

-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). -

Acceptor (A): The carbonyl oxygen of the ester group withdraws electron density via conjugation, lowering the Lowest Unoccupied Molecular Orbital (LUMO).

-

Result: The HOMO-LUMO gap (

) is compressed relative to unsubstituted carbazole (

Electronic Transitions

The absorption spectrum is dominated by two primary transition types:

-

Transitions: High-energy bands localized on the carbazole aromatic rings (similar to the parent carbazole's

-

Intramolecular Charge Transfer (ICT): A lower-energy, broad band arising from electron redistribution from the carbazole nitrogen to the ester carbonyl. This band is highly sensitive to solvent polarity.

Experimental Methodology

Synthesis & Purification Protocol

Note: High purity (>98%) is required for accurate spectroscopic constants to avoid artifacts from fluorescent impurities.

Synthesis Route:

-

Acylation: Reaction of 9-ethylcarbazole with oxalyl chloride or Friedel-Crafts acylation to introduce the carbon framework.

-

Esterification: Refluxing the intermediate carboxylic acid with ethanol/H

SO -

Purification: Automated flash column chromatography on silica gel using a gradient of Diethyl Ether:Hexane (0:100

10:90). -

Validation:

H NMR (500 MHz, CDCl

Spectroscopic Workflow

Figure 1: Standardized workflow for determining molar extinction coefficients.

Results: Electronic Absorption Spectra

Spectral Profile

The UV-Vis spectrum of this compound in non-polar solvents (e.g., cyclohexane, hexane) exhibits distinct vibronic structure, which becomes blurred in polar solvents due to strong solute-solvent interactions.

| Band Assignment | Wavelength ( | Transition Type | Description | |

| Band I | 230 - 240 nm | ~45,000 | High-energy aromatic transition (Carbazole core). | |

| Band II | 290 - 300 nm | ~18,000 | Carbazole characteristic peaks (retained from parent). | |

| Band III (ICT) | 325 - 345 nm | ~12,000 | Diagnostic Band. Charge transfer from N to Ester. |

Note: The "Yellow Solid" appearance is due to the tail of the ICT band extending into the visible region (380-420 nm).

Solvatochromism (Solvent Effects)

The Band III (ICT) transition exhibits positive solvatochromism. As solvent polarity increases, the excited ICT state is stabilized more than the ground state, leading to a red shift (bathochromic shift).[1]

-

Non-polar (Hexane):

nm (Structured) -

Polar Aprotic (THF/DCM):

nm -

Polar Protic (Methanol):

nm (Broad, structureless)

Photophysical Diagram

The following Jablonski diagram illustrates the energy pathways relevant to the 3-carboxylate derivative.

Figure 2: Energy level diagram showing the dominant ICT transition (S0

Applications & Significance

Understanding the spectra of this compound is pivotal for:

-

OLED Development: It serves as a model for "blue" host materials. The ester group tuning allows researchers to adjust the triplet energy (

) to prevent reverse energy transfer in phosphorescent devices. -

Fluorescent Sensors: The sensitivity of the ICT band to polarity makes this motif useful for sensing local environmental changes in biological systems (e.g., lipophilicity probes).

-

Medicinal Chemistry: Used as a scaffold for DNA-intercalating agents (e.g., topoisomerase inhibitors), where the planar carbazole structure facilitates

-stacking with base pairs.

References

-

Synthesis and Isolation: Orritt, K. M. (2022). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV. University of Leeds.

-

Crystal Structure & Analog Data: Yuan, M. S., Zhao, L., & Zhang, R. R. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde.[2] Acta Crystallographica Section E.

-

General Carbazole Photophysics: NIST Chemistry WebBook. 9H-Carbazole, 9-ethyl- Spectral Data.

-

Solvatochromism in Carbazoles: Bonesi, S. M., & Erra-Balsells, R. (2002). Photophysical properties of carbazole derivatives. Journal of Luminescence.

Sources

Thermodynamic stability of ethyl 9H-carbazole-3-carboxylate

The Thermodynamic Stability of Ethyl 9H-carbazole-3-carboxylate: A Technical Guide

Executive Summary

This compound (CAS: 51035-14-4) serves as a critical pharmacophore and optoelectronic intermediate, distinguished by its rigid tricyclic carbazole core and an ester functionality at the C3 position.[1][2] Its thermodynamic profile is governed by the interplay between strong intermolecular hydrogen bonding (N-H[1][2]···O=C) and

Chemical Identity & Structural Thermodynamics[1][2]

The thermodynamic behavior of this compound is intrinsic to its molecular architecture.[1] Unlike N-substituted carbazoles, the presence of the free secondary amine (N-H) at position 9 introduces a hydrogen bond donor capability that drastically alters the crystal lattice energy.[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 51035-14-4 |

| Molecular Formula | |

| Molecular Weight | |

| Melting Point | |

| Physical State | Yellow to off-white crystalline solid |

| Solubility Profile | Low in |

Lattice Energy & Phase Stability

The melting point of

-

H-Bonding Network: The N(9)-H proton acts as a donor to the carbonyl oxygen of the ethyl ester in neighboring molecules, forming a centrosymmetric dimer or chain motif in the solid state.[1][2] This interaction significantly increases the enthalpy of fusion (

) compared to ethyl 9-ethylcarbazole-3-carboxylate, which lacks this donor and melts at significantly lower temperatures.[1][2] -

-Stacking: The planar carbazole core facilitates strong dispersive interactions (

Experimental Protocols: Thermodynamic Characterization

To validate the stability of synthesized batches, the following self-validating protocols should be employed. These methods distinguish between phase transitions (melting) and chemical degradation (decomposition).[1][2]

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine

-

Sample Prep: Weigh

of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing if residual solvent is present).[1][2] -

Equilibration: Equilibrate at

for 5 minutes. -

Ramp: Heat from

to -

Analysis:

Thermogravimetric Analysis (TGA)

Objective: Establish the thermal decomposition threshold (

-

Sample Prep: Load

into a platinum or alumina crucible. -

Atmosphere: Purge with Nitrogen (

) at -

Ramp: Heat from

to -

Critical Thresholds:

Stability & Degradation Pathways[1][2]

Understanding the degradation mechanism is vital for process safety and shelf-life determination.[1] The ethyl ester group is the thermodynamic weak point, susceptible to hydrolysis and pyrolysis.[2]

Hydrolytic Instability (Solution State)

In aqueous or protic media, thermodynamic equilibrium favors hydrolysis, especially under non-neutral pH.[2]

-

Acidic Conditions: Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, yielding 9H-carbazole-3-carboxylic acid.[1][2]

-

Basic Conditions: Irreversible saponification yields the carboxylate salt.

Visualization of Degradation Pathways

The following diagram illustrates the critical stability nodes and degradation routes.

Figure 1: Chemical stability map of this compound, highlighting hydrolytic and thermal vulnerabilities.[1][2]

Synthesis Implications on Stability

The thermodynamic stability of the final product is often compromised by synthetic impurities. The common synthesis via Fischer Indole Synthesis or Suzuki-Miyaura coupling can introduce specific destabilizing contaminants.[1]

| Synthetic Route | Potential Impurity | Thermodynamic Impact |

| Fischer Indole | Hydrazines / Zinc salts | Catalyzes oxidative degradation; lowers |

| Suzuki Coupling | Palladium (Pd) residuals | Acts as a hotspot for thermal degradation; Pd catalyzes oxidation.[1][2] |

| Esterification | Mineral Acids ( | Residual acid promotes hydrolysis in storage (hygroscopic).[1][2] |

Purification Recommendation: Recrystallization from Ethanol/Water or Column Chromatography (Silica, Hexane:EtOAc) is essential to remove trace acids and metals that lower the activation energy for decomposition.[2]

Quantitative Data Summary

| Parameter | Value | Method/Condition | Reference |

| Melting Point | Capillary Method | [1, 2] | |

| 1H NMR (Aromatic) | [3] | ||

| 1H NMR (Ethyl) | [3] | ||

| Thermal Limit | Estimated (Carbazole core stability) | [4] |

References

-

Synthesis of new 9H-Carbazole derivatives . Iraqi Journal of Science. (2020). Confirms melting point of this compound at 168-169°C.

-

Transition-Metal-Free Synthesis of Carbazoles . The Journal of Organic Chemistry. (2015).[1][2] Reports synthesis and characterization data.[3][4][5][6][7][8] [1][2]

-

Design, Synthesis and Biological Evaluation of Novel PRMT5 Inhibitors . National Institutes of Health (NIH). (2022).[1][2] Provides detailed NMR characterization (Compound 32a).

-

9-Ethyl-9H-carbazole-3-carbaldehyde . IUCr Journals. (2008). Discusses structural stability and packing of related carbazole derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. acscollegesatral.in [acscollegesatral.in]

- 6. mdpi.com [mdpi.com]

- 7. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Methodological & Application

Application Note: Protocol for Esterification of 9H-Carbazole-3-Carboxylic Acid

[1]

Executive Summary & Strategic Analysis

The esterification of 9H-carbazole-3-carboxylic acid is a pivotal step in the synthesis of carbazole-based alkaloids (e.g., Clausine analogues) and optoelectronic materials. While esterification is a fundamental transformation, the specific structural properties of the carbazole nucleus—specifically the acidic N-H moiety (pKa ~17) and the solubility profile of the aromatic system—demand a tailored protocol.

Core Challenges & Solutions

-

Chemoselectivity (N- vs. O-alkylation): Using alkyl halides under basic conditions (e.g.,

) poses a high risk of competitive N-alkylation at the 9-position. -

Solubility: 9H-carbazole-3-carboxylic acid is sparingly soluble in non-polar solvents but soluble in hot alcohols and polar aprotic solvents.

-

Strategic Choice: Utilizing the alcohol reactant (e.g., methanol) as the solvent at reflux temperature ensures homogeneity and drives the equilibrium forward via mass action.

-

Reaction Mechanism & Pathway[2][3][4][5]

The chosen pathway follows a standard Fischer Esterification mechanism or an Acyl Chloride intermediate pathway (if using Thionyl Chloride). Below is the mechanistic flow for the acid-catalyzed route, highlighting the critical intermediate stabilization.

Figure 1: Mechanistic pathway for the acid-catalyzed esterification, ensuring chemoselectivity.

Experimental Protocols

We present two validated methods. Method A is the standard for scalability and safety. Method B is faster and recommended for difficult-to-dissolve substrates or when anhydrous conditions are strictly required.

Method A: Sulfuric Acid Catalyzed Fischer Esterification (Standard)

This method is robust, uses inexpensive reagents, and is easily scalable from milligrams to grams.

Reagents:

-

Methanol (Anhydrous, 0.2 M - 0.5 M concentration relative to substrate)

-

Sulfuric Acid (

, conc., 0.5 - 1.0 equiv)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 9H-carbazole-3-carboxylic acid and Methanol. The solid may not dissolve completely at room temperature.

-

Catalyst Addition: Slowly add concentrated

dropwise to the stirring suspension. (Exothermic reaction).[4] -

Reflux: Heat the mixture to reflux (

). Maintain reflux for 6–12 hours .-

Checkpoint: The solution should become clear as the starting material is consumed and the more soluble ester forms.

-

-

Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

-

Starting Material

: ~0.1–0.2 (streaks) -

Product

: ~0.5–0.6 (distinct spot)

-

-

Workup:

-

Cool the reaction to room temperature.[5]

-

Concentrate the solvent to ~20% of original volume under reduced pressure.

-

Pour the residue into ice-cold water saturated with

(to neutralize acid). -

Precipitation: The ester often precipitates as a white solid. Filter and wash with water.[5]

-

Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

Method B: Thionyl Chloride Activation ( Rapid/High Yield)

Recommended for high-throughput synthesis or if the Fischer method yields incomplete conversion.

Reagents:

-

Methanol (Solvent)[6]

-

Thionyl Chloride (

, 2.0 equiv)

Procedure:

-

Chill: Place Methanol in a round-bottom flask and cool to

in an ice bath. -

Activation: Add

dropwise over 10 minutes. This generates anhydrous HCl in situ. -

Addition: Add 9H-carbazole-3-carboxylic acid in one portion.

-

Reaction: Remove ice bath and heat to reflux for 2–4 hours .

-

Workup: Evaporate the solvent and excess

directly under reduced pressure (use a base trap for the pump). -

Purification: Recrystallize the residue from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Quantitative Data & Characterization

The following data corresponds to Mthis compound synthesized via Method A.

| Parameter | Value / Observation | Notes |

| Physical State | White to off-white solid | Crystalline |

| Melting Point | 168–170 °C | Lit. value matches [1] |

| Yield (Method A) | 85–93% | Dependent on dryness of MeOH |

| Yield (Method B) | 90–96% | Higher conversion rate |

| Solubility | Soluble in | Insoluble in water |

Spectroscopic Validation (1H NMR, 400 MHz,

- 8.81 (s, 1H): H-4 (Deshielded by ester group)

- 8.14 (d, 1H): H-1 or H-5 aromatic proton

-

3.97 (s, 3H):

-

Absence of peak: No broad singlet at

12.0+ (COOH proton removed).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of carbazole esters.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is "self-validating," perform these checks during execution:

-

The "Clear Solution" Check:

-

Observation: The reaction starts as a suspension. As the ester forms, the mixture should become homogenous (clear).

-

Action: If solid remains after 4 hours, add more MeOH or a co-solvent like DCM (if using Method C/Steglich) to improve solubility.

-

-

The "Base Wash" Validation:

-

Observation: During workup, washing the organic layer with

removes unreacted acid. -

Action: Acidify the aqueous wash.[4] If precipitate forms, it confirms unreacted starting material was present (incomplete conversion).

-

-

N-Alkylation Check:

-

Observation: In NMR, if a singlet appears around 3.8–4.0 ppm and the N-H broad singlet (~8.3 ppm) disappears, you have accidentally N-alkylated.

-

Prevention: Strictly avoid bases (NaH,

) during the esterification step.

-

Safety & Handling

-

9H-carbazole derivatives: Generally biologically active; handle with gloves and avoid inhalation of dust.

-

Thionyl Chloride: Highly toxic, releases HCl and

gas. Must be used in a fume hood. -

Sulfuric Acid: Corrosive. Add acid to alcohol, never reverse.

References

-

Kanchani, J., & Subha, M. C. S. (2021).[7] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.[8] Der Pharma Chemica, 13(2), 1-8.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

-

Master Organic Chemistry. (2022).[2][6] Fischer Esterification: Mechanism and Protocol.

-

ChemicalBook. (2026).[9] 9H-Carbazole-3-carboxylic acid Properties and Reactions.

Sources

- 1. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CAS 51035-17-7: 9H-carbazole-3-carboxylic acid [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Carbazole | 86-74-8 [chemicalbook.com]

Technical Application Note: Ethyl 9H-carbazole-3-carboxylate in High-Efficiency OLED Synthesis

Executive Summary

Ethyl 9H-carbazole-3-carboxylate (CAS: 52718-47-5) represents a critical "bifunctional scaffold" in the synthesis of next-generation OLED materials.[1] Unlike simple carbazole derivatives, this molecule offers two distinct vectors for functionalization:

-

The N-position (9-H): Allows for the tuning of hole mobility and solubility via alkylation or arylation.[1]

-

The Ester group (3-ethoxycarbonyl): Acts as a versatile electrophilic handle.[1] It allows for the construction of bipolar host materials (via conversion to electron-deficient heterocycles) or high-triplet energy (

) matrices (via Grignard disruption of conjugation).[1]

This guide details the protocols for transforming this intermediate into high-purity OLED host materials and Thermally Activated Delayed Fluorescence (TADF) emitters.[1]

Material Specifications & Handling

For OLED applications, sublimed-grade purity is non-negotiable to prevent exciton quenching by impurities.[1]

| Property | Specification | Criticality |

| CAS Number | 52718-47-5 | Verification of isomer (3-position vs 2-position).[1] |

| Molecular Weight | 239.27 g/mol | Stoichiometric calculations.[1] |

| Purity (HPLC) | >99.5% (Pre-sublimation) | Halogen impurities (<10 ppm) are fatal to device lifetime. |

| Appearance | White to off-white powder | Yellowing indicates oxidation or nitro- impurities.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Essential for solution-processing or recrystallization. |

Synthetic Architecture

The utility of this compound lies in its ability to serve as the donor (D) core while allowing the modular attachment of acceptor (A) units.[1]

Workflow Diagram: Divergent Synthesis

Figure 1: Modular synthetic workflow transforming the ethyl ester scaffold into distinct OLED material classes.

Detailed Experimental Protocols

Protocol 1: N-Arylation (The Foundation)

Objective: To stabilize the carbazole moiety against electrochemical oxidation and prevent crystallization in the final device. Unsubstituted N-H bonds act as deep traps in OLEDs.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Iodobenzene (1.2 eq) (or 4-iodobiphenyl for higher

)[1] -

Copper powder (0.5 eq) or CuI (0.1 eq)

-

18-Crown-6 (0.05 eq)[1]

-

Potassium Carbonate (

) (2.0 eq)[2] -

Solvent: o-Dichlorobenzene (ODCB)[1]

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

) for 15 minutes. -

Charging: Add carbazole ester, iodobenzene,

, and copper catalyst. Add ODCB (0.5 M concentration).[1] -

Reaction: Heat to reflux (approx. 180°C) for 24–48 hours. Monitor via TLC (eluent: Hexane/DCM 3:1).[1] The N-H spot will disappear, and a less polar product spot will appear.

-

Work-up: Filter the hot solution through Celite to remove inorganic salts and copper. Remove solvent under reduced pressure.[1][2]

-

Purification: Recrystallize from Ethanol/Toluene.

Protocol 2: Synthesis of Bipolar Host (Benzimidazole Route)

Objective: To convert the ester into an electron-withdrawing benzimidazole unit. This creates a "Donor-Acceptor" (D-A) bipolar host capable of transporting both holes and electrons, essential for Phosphorescent OLEDs (PhOLEDs).

Mechanism: Hydrolysis of the ester followed by condensation with a diamine.[1]

Step 2A: Hydrolysis

-

Dissolve Ethyl 9-phenyl-9H-carbazole-3-carboxylate in Ethanol/THF (1:1).[1]

-

Add aqueous NaOH (2M, 5 eq). Reflux for 4 hours.

-

Acidify with HCl (1M) to precipitate the 9-phenyl-9H-carbazole-3-carboxylic acid .[1] Filter and dry.[1][2]

Step 2B: Cyclization to Benzimidazole

Reagents: Carboxylic Acid derivative (from 2A), o-Phenylenediamine (1.1 eq), Triphenyl phosphite (

-

Condensation: Mix the carboxylic acid and o-phenylenediamine in a flask.

-

Activation: Add triphenyl phosphite (approx. 5 mL per gram of reactant) and Pyridine (solvent).

-

Heating: Heat to 120°C for 12 hours. The phosphite facilitates the dehydration and ring closure.

-

Isolation: Pour into methanol. The product, 2-(9-phenyl-9H-carbazol-3-yl)-1H-benzimidazole , precipitates.[1]

-

N-Alkylation (Optional but Recommended): The benzimidazole N-H should be methylated or phenylated (using Protocol 1 conditions) to ensure device stability.

Protocol 3: Synthesis of High- Host (Tertiary Alcohol Route)

Objective: Disruption of

Reagents:

-

Ethyl 9-phenyl-9H-carbazole-3-carboxylate (1.0 eq)[1]

-

Phenylmagnesium Bromide (PhMgBr) (3.0 eq, 3M in ether)

-

Solvent: Anhydrous THF

Procedure:

-

Cryogenic Setup: Cool the solution of the ester in THF to 0°C under Argon.

-

Addition: Dropwise add PhMgBr. The solution will likely turn yellow/orange.[1]

-

Warming: Allow to warm to Room Temperature (RT) and stir for 6 hours.

-

Quenching: Carefully quench with saturated

solution. -

Extraction: Extract with DCM. Dry over

.[1] -

Product: (9-phenyl-9H-carbazol-3-yl)diphenylmethanol .

Device Integration & Performance Data

When integrated into an OLED stack, derivatives of this compound function primarily as Host Materials in the Emissive Layer (EML).[1]

| Material Class | Derivative Type | Role | Triplet Energy ( | Application |

| Bipolar Host | Carbazole-Benzimidazole | Host for Green/Red PhOLED | 2.4 - 2.6 eV | Balances charge transport; reduces efficiency roll-off.[1] |

| High- | Carbazole-Carbinol | Host for Blue PhOLED | > 2.8 eV | Confines excitons on the blue dopant (e.g., FIrpic).[1] |

| TADF Emitter | Carbazole-Nitrile (via Amide) | Blue/Green Emitter | Harvests triplet excitons via RISC.[1] |

Recommended Device Stack (Green PhOLED)

-

Anode: ITO (150 nm)

-

HIL: PEDOT:PSS or HAT-CN (10 nm)[1]

-

HTL: TAPC (30 nm)

-

EML: Synthesized Bipolar Host : Ir(ppy)3 (10% doping) (30 nm)

-

ETL: TPBi (40 nm)

-

Cathode: LiF/Al

Troubleshooting & Optimization

-

Issue: Low Yield in Ullmann Coupling (Step 1).

-

Issue: Incomplete Hydrolysis (Step 2A).

-

Cause: Steric hindrance of the ethyl group.[1]

-

Fix: Switch solvent to 1,4-Dioxane/Water and increase temperature to 100°C.

-

-

Issue: Device Voltage High.

-

Cause: Poor electron injection into the host.[1]

-

Fix: If using the Benzimidazole derivative, ensure the N-H is substituted (e.g., N-phenyl) to improve LUMO alignment with the ETL.

-

References

-

Synthesis of Carbazole-Benzimidazole Derivatives: Title: A Facile Synthesis of Some 3-(Benzimidazol-2-yl)- and 3,6-di(Benzimidazol-2-yl)-9-ethyl-9H-carbazoles.[1][3] Source: Figshare / ResearchGate.[1] URL:[Link][2][4][5][6]

-

TADF Emitter Design using Carbazole Acceptors: Title: Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst.[1] Source: PMC / NIH.[1] URL:[Link]

-

Carbazole Host Materials Review: Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Source: MDPI (Materials).[1] URL:[Link]

-

Bipolar Host Synthesis (Quinoxaline/Carbazole): Title: Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes.[1] Source: ChemRxiv.[1] URL:[Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. BJOC - A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Optimized Vilsmeier-Haack Formylation of Carbazoles: Regiocontrol and Safety Protocols

Executive Summary

The Vilsmeier-Haack (VH) reaction is the gold-standard methodology for introducing formyl groups (-CHO) onto electron-rich aromatic systems.[1][2] In the context of carbazoles, this transformation is pivotal for synthesizing optoelectronic materials (OLED host materials) and alkaloid precursors (e.g., Ellipticine, Olivacine).

While the reaction is ostensibly simple—utilizing phosphoryl chloride (

Mechanistic Insight & Regioselectivity

The success of the VH reaction relies on the in situ generation of the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[1] Understanding the electronics of the carbazole ring is essential for controlling the outcome.

Regiochemical Drivers

Carbazole is a tricyclic aromatic heterocycle with high electron density.

-

C-3/C-6 Positions: These are the sites of highest electron density (para to the nitrogen lone pair). Under kinetic control, electrophilic attack occurs almost exclusively at C-3 .

-

C-9 (Nitrogen): While the nitrogen has a lone pair, it is part of the aromatic sextet. Consequently,

-formylation is disfavored under standard VH conditions compared to -

Double Formylation: The introduction of the first formyl group at C-3 deactivates the ring (electron-withdrawing effect). To achieve 3,6-diformylation , harsher conditions (excess reagent, higher temperatures >90°C) are required to overcome this deactivation.

Reaction Pathway Visualization

The following diagram details the electrophile formation and the subsequent aromatic substitution.

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation.[1][3] Note the critical hydrolysis step required to liberate the aldehyde from the iminium salt.

Critical Process Parameters

Optimization of the VH reaction requires balancing reactivity with thermal safety.

| Parameter | Recommended Range | Impact on Reaction |

| POCl₃:Substrate Ratio | 1.1 – 1.2 eq (Mono)3.0 – 4.0 eq (Di) | Excess POCl₃ ensures complete conversion of the Vilsmeier reagent but increases the exotherm during the quench. |

| Temperature (Addition) | 0°C to 5°C | CRITICAL. Formation of the Vilsmeier reagent is highly exothermic. High temps lead to reagent decomposition and "charring." |

| Temperature (Reaction) | 70°C – 90°C | Room temp is often insufficient for carbazoles due to steric bulk; heat drives the electrophilic substitution. |

| Solvent | DMF (Neat) or DCE | DMF acts as both reagent and solvent. For solubility issues, 1,2-dichloroethane (DCE) is the preferred co-solvent. |

| Quench pH | pH 6 – 8 | Acidic hydrolysis is fast but can degrade acid-sensitive groups. Buffering with Sodium Acetate (NaOAc) is preferred. |

Experimental Protocols

Protocol A: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde

Target: Mono-formylation at C-3.[4] Scale: 10 mmol basis (adaptable).

Reagents:

-

9-Ethylcarbazole (1.95 g, 10 mmol)

-

Phosphoryl chloride (

) (1.84 g, 1.1 mL, 12 mmol) - -Dimethylformamide (DMF) (10 mL, anhydrous)

-

Sodium Acetate (sat. aq.) or Sodium Hydroxide (10%)

Step-by-Step Procedure:

-

Reagent Preparation (The "Vilsmeier Complex"):

-

Charge dry DMF (5 mL) into a flame-dried round-bottom flask equipped with a drying tube (CaCl₂) and a magnetic stir bar.

-

Cool the flask to 0°C using an ice-salt bath.

-

Add

(1.1 mL) dropwise over 15 minutes. Caution: Exothermic.[5] -

Stir at 0°C for 30 minutes. The solution may turn pale yellow/orange, indicating the formation of the chloroiminium salt.

-

-

Substrate Addition:

-

Dissolve 9-ethylcarbazole (1.95 g) in the remaining DMF (5 mL).

-

Add the carbazole solution dropwise to the Vilsmeier complex at 0°C.

-

Note: Do not allow the temperature to rise above 10°C during addition.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Heat the reaction mixture to 80°C for 4–6 hours.

-

Monitor: Check progress via TLC (Solvent: Hexane/EtOAc 4:1). The fluorescent starting material spot should disappear, replaced by a lower Rf spot (aldehyde).

-

-

Work-up (Hydrolysis):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into 200 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess reagent.

-

Neutralize the solution to pH 7–8 using saturated Sodium Acetate solution (preferred) or 10% NaOH.

-

A precipitate (crude aldehyde) will form. Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

-

Isolation & Purification:

-

Filter the solid and wash copiously with water.

-

Recrystallization: Dissolve the crude solid in hot Ethanol or Acetonitrile. Allow to cool slowly to yield off-white/yellow needles.

-

Yield: Expected yield 85–92%.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde.

Protocol B: Synthesis of 3,6-Diformylcarbazole (Double Formylation)

Target: Introduction of aldehyde groups at both C-3 and C-6.[6]

-

Modification: Increase

to 4.0 equivalents . -

Modification: Increase temperature to 95–100°C .

-

Modification: Reaction time extends to 12–24 hours .

-

Note: The second formylation is sluggish due to the electron-withdrawing nature of the first formyl group.

Safety & Troubleshooting (E-E-A-T)

Thermal Hazards (Runaway Potential)

The mixing of DMF and

-

Risk: Rapid addition can trigger a thermal runaway, decomposing the Vilsmeier reagent into dimethylcarbamoyl chloride (a carcinogen) and releasing gases (

, -

Control: Always use an ice bath. On scales >100g, use a dropping funnel with a pressure-equalizing arm and monitor internal temperature strictly.

"Oiling Out" During Quench

Sometimes the product forms a sticky oil instead of a precipitate upon pouring into ice.

-

Cause: Incomplete hydrolysis or presence of residual DMF.

-

Solution: Decant the water, dissolve the oil in Dichloromethane (DCM), wash with water (3x) to remove DMF, dry over

, and evaporate. Recrystallize the residue.

Low Yield of 3,6-Diformyl[6]

-

Cause: Deactivation of the ring.

-

Solution: Use 1,2-dichloroethane (DCE) as a solvent instead of neat DMF to allow higher reflux temperatures (if using a sealed vessel) or simply to improve solubility of the mono-formylated intermediate.

References

-

Classic Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

-

Synthesis of 9-Ethyl-3-carbazolecarboxaldehyde: Zhang, T., et al. (2009). Synthesis and characterization of carbazole-based conjugated polymers. Synthetic Metals.

-

Safety of Vilsmeier Reagents: Org. Process Res. Dev. (2011). Safe Scale-Up of the Vilsmeier–Haack Reaction.

-

Regioselectivity in Carbazoles: Freeman, A. W., et al. (2005). Regioselective substitution of carbazoles. Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Carbazole Ester-Based Pharmaceutical Intermediates

Preamble: The Carbazole Scaffold as a Privileged Structure in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1] This designation stems from its unique electronic properties and rigid, planar structure, which allow it to bind to a diverse range of biological receptors and enzymes.[1] Carbazoles are not merely synthetic curiosities; they are prevalent in nature, with numerous carbazole alkaloids isolated from plants and bacteria exhibiting a remarkable spectrum of pharmacological activities.[1][2][3][4] These activities include antitumor, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[5][6][7]

The clinical relevance of this scaffold is underscored by the existence of FDA-approved drugs such as the anti-cancer agent alectinib.[5] Consequently, the development of robust and efficient synthetic routes to functionalized carbazoles is of paramount importance for the discovery of new therapeutics. Carbazole esters, in particular, serve as exceptionally versatile pharmaceutical intermediates. The ester moiety provides a convenient handle for a wide array of chemical transformations, including amide bond formation, reduction to alcohols, or conversion to other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides an in-depth guide to the strategic preparation of carbazole esters, focusing on modern, reliable synthetic methodologies. We will elucidate the causality behind key experimental choices, provide detailed, step-by-step protocols for the synthesis of representative intermediates, and offer field-proven insights to aid researchers in this critical area of drug development.

Foundational Strategies for Carbazole Core Synthesis

The construction of the carbazole ring system is the critical first phase. The choice of method is dictated by factors such as desired substitution patterns, functional group tolerance, and scalability. While classical methods exist, modern transition-metal-catalyzed reactions offer superior efficiency and scope.

Classical Approaches: The Cadogan Reductive Cyclization

One of the most reliable and widely used methods for carbazole synthesis is the Cadogan cyclization.[8] This reaction involves the reductive cyclization of 2-nitrobiphenyl derivatives, typically using a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite. The key advantage of this method is its tolerance for a variety of substituents, making it a powerful tool for building decorated carbazole cores.[8] The reaction proceeds via deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular electrophilic attack on the adjacent aromatic ring to form the pyrrole ring of the carbazole.

Modern Palladium-Catalyzed Methodologies

The advent of palladium catalysis has revolutionized C-N bond formation, providing milder and more efficient pathways to carbazoles.

-

Buchwald-Hartwig Amination: The intramolecular Buchwald-Hartwig amination is a cornerstone of modern carbazole synthesis.[9] This reaction involves the palladium-catalyzed coupling of an amine and an aryl halide on the same molecule to form the heterocyclic ring. Starting from a suitably substituted 2-aminobiphenyl derivative, this method provides a direct and high-yielding route to the carbazole core.[10][11] The reaction mechanism involves oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9][12]

-

Photoredox and C-H Activation: Representing the cutting edge of synthetic chemistry, merged visible-light photoredox and palladium catalysis enables the synthesis of carbazoles through intramolecular C-H bond amination.[13][14][15][16] This approach avoids the need for pre-functionalized starting materials (like aryl halides), proceeding directly from N-substituted 2-amidobiaryls.[17] The reaction is initiated by a photoexcited iridium or ruthenium catalyst that engages in a single-electron transfer (SET) process with a palladacyclic intermediate, ultimately triggering the C-N bond-forming reductive elimination under remarkably mild, aerobic conditions.[13][15][16]

Figure 1: High-level comparison of major synthetic strategies for the construction of the core carbazole scaffold.

Detailed Application Protocol 1: Synthesis of Methyl 9H-Carbazole-1-carboxylate

This protocol details a robust, multi-step synthesis that leverages a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by a Cadogan reductive cyclization to form the carbazole ring. This route provides excellent regiochemical control, delivering a specific isomer that can be challenging to obtain otherwise.[8][18]

Workflow Overview

Figure 2: Step-wise workflow for the synthesis of Methyl 9H-carbazole-1-carboxylate.

Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester

-

Rationale: This step converts the aryl bromide into a boronic ester, preparing it for the subsequent Suzuki coupling. Bis(pinacolato)diboron is a stable, easy-to-handle source of the boronate group.

-

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add 3-bromobenzoic acid methyl ester (10.0 g, 46.5 mmol), bis(pinacolato)diboron (17.7 g, 69.8 mmol), and potassium acetate (9.1 g, 93.0 mmol).

-

Add 1,4-dioxane (60 mL) followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 1.7 g, 2.32 mmol).

-

Heat the reaction mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Suzuki Coupling to form 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

-

Rationale: The Suzuki coupling is a highly reliable palladium-catalyzed cross-coupling reaction for forming C-C bonds between the boronic ester and an aryl halide. This step constructs the required 2-nitrobiphenyl skeleton.

-

Procedure:

-

To a nitrogen-purged flask, add the crude boronic ester from Step 1 (approx. 46.5 mmol), 1-bromo-2-nitrobenzene (9.4 g, 46.5 mmol), and potassium carbonate (19.3 g, 139.5 mmol).

-

Add a solvent mixture of toluene (150 mL) and water (50 mL).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.7 g, 2.32 mmol).

-

Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12 hours.

-

Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure biphenyl product.[18]

-

Step 3: Cadogan Reductive Cyclization to Methyl 9H-carbazole-1-carboxylate

-

Rationale: This is the key ring-forming step. Triphenylphosphine acts as an oxygen scavenger, reducing the nitro group to a nitrene, which rapidly cyclizes to form the thermodynamically stable carbazole ring system.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve the 2'-nitro-biphenyl-3-carboxylic acid methyl ester (10.0 g, 36.9 mmol) in o-dichlorobenzene (100 mL).

-

Add triphenylphosphine (14.5 g, 55.3 mmol).

-

Heat the reaction mixture to 160-180 °C and maintain for 6 hours. The reaction is typically accompanied by a color change.

-

Cool the mixture to room temperature. The product may precipitate upon cooling.

-

Dilute the mixture with hexane to precipitate more product and filter the solid.

-

Wash the collected solid with cold hexane to remove residual solvent and triphenylphosphine oxide.

-

The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield pure Methyl 9H-carbazole-1-carboxylate.[8][18]

-

Application Protocol 2: Synthesis of a Substituted Carbazole via Tandem C-H Activation/Buchwald-Hartwig Amination

This protocol outlines a highly efficient, modern approach for synthesizing substituted carbazoles from readily available 2-acetamidobiphenyls.[10] The reaction proceeds via a palladium-catalyzed C-H activation and subsequent C-N bond formation in a single pot.

-

Rationale: This method avoids the often lengthy synthesis of pre-functionalized precursors required for classical methods. The use of a copper oxidant in a Wacker-type process allows for the regeneration of the active palladium catalyst, making the reaction efficient with catalytic amounts of palladium.

-

General Procedure:

-

To a pressure-tolerant vial, add the substituted 2-acetamidobiphenyl (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), copper(II) acetate (Cu(OAc)₂, 2.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the vial with oxygen (or use an air atmosphere).

-

Add a suitable solvent, such as dimethylformamide (DMF) or toluene (5 mL).

-

Seal the vial and heat to 100-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel chromatography to obtain the desired carbazole product.

-

Data Summary and Comparison

| Synthetic Method | Key Precursor | Catalyst/Reagent | Typical Conditions | Yield Range | Key Advantages & Causality |

| Cadogan Cyclization | 2-Nitrobiphenyl | PPh₃ or P(OEt)₃ | High Temp (150-200 °C) | 60-95% | Good functional group tolerance; driven by stable P=O bond formation.[8] |

| Buchwald-Hartwig | 2-Halo-2'-aminobiphenyl | Pd(OAc)₂ + Ligand | Moderate Temp (80-120 °C) | 70-98% | High efficiency and scope; mechanism is well-understood, allowing for rational ligand choice.[9][10] |

| Photoredox C-H Amination | 2-Amidobiaryl | Pd(OAc)₂ + Ir/Ru Photocatalyst | Room Temp, Visible Light | 75-99% | Exceptionally mild conditions, environmentally friendly (uses O₂ as terminal oxidant), avoids pre-functionalization.[13][15] |

Safety & Troubleshooting

-

Safety:

-

Palladium Catalysts: Palladium salts and complexes can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Phosphine Reagents: Triphenylphosphine and other phosphine ligands can be irritants. Avoid inhalation of dust.

-

Solvents: Many solvents used (DMF, toluene, dioxane, o-dichlorobenzene) have specific health risks. Always consult the Safety Data Sheet (SDS) before use. High-temperature reactions should be conducted behind a blast shield.

-

-

Troubleshooting:

-

Low Yield in Suzuki Coupling: Ensure reagents are dry and the system is properly degassed to prevent catalyst deactivation. The choice of base and solvent can be critical and may require optimization.

-

Incomplete Cadogan Cyclization: This reaction requires high temperatures. Ensure the reaction reaches the specified temperature. If starting material remains, extend the reaction time or add a slight excess of the phosphine reagent.

-

Side Reactions in Buchwald-Hartwig: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing pathway. This can sometimes be suppressed by careful selection of the ligand and base.

-

References

- Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process.